6-Chloro-3-(2-methoxynaphthalen-1-YL)pyrazin-2-amine
Description
6-Chloro-3-(2-methoxynaphthalen-1-yl)pyrazin-2-amine is a pyrazine derivative featuring a chloro substituent at position 6, a methoxynaphthalene group at position 3, and an amine at position 2. Pyrazine-based compounds are widely studied for their pharmacological and material science applications due to their rigid aromatic structure and capacity for diverse substitution patterns. The methoxynaphthalene moiety introduces significant steric bulk and lipophilicity, which may influence both chemical reactivity and biological activity. This compound is synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, leveraging palladium catalysis to introduce the naphthalene group .
Properties
Molecular Formula |
C15H12ClN3O |
|---|---|
Molecular Weight |
285.73 g/mol |
IUPAC Name |
6-chloro-3-(2-methoxynaphthalen-1-yl)pyrazin-2-amine |
InChI |
InChI=1S/C15H12ClN3O/c1-20-11-7-6-9-4-2-3-5-10(9)13(11)14-15(17)19-12(16)8-18-14/h2-8H,1H3,(H2,17,19) |
InChI Key |
RUGYQLVGFGAYKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=NC=C(N=C3N)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol:
- Starting Material : 2,6-Dichloropyrazine (CAS 14508-14-4).
- Substitution at Position 3 :
- React 2,6-dichloropyrazine with 2-methoxy-1-naphthol (or its amine derivative) in the presence of a strong base (e.g., sodium hydride) in tetrahydrofuran (THF) at reflux (65–70°C).
- The base deprotonates the naphthol oxygen, enabling nucleophilic attack on the electron-deficient pyrazine ring.
- Intermediate : 6-Chloro-3-(2-methoxynaphthalen-1-yl)pyrazine.
- Amination at Position 2 :
Key Advantages :
- High regioselectivity due to the electron-withdrawing effect of the adjacent chlorine atom.
- Scalable for industrial production.
Aminodehalogenation of Chloropyrazine Precursors
This method directly replaces chlorine with an amine group, optimized from aminodehalogenation strategies for pyrazinamide derivatives.
Microwave-Assisted Synthesis:
- Starting Material : 3,6-Dichloropyrazine-2-amine (CAS 14508-14-4).
- Selective Substitution :
- Workup :
Key Advantages :
- Rapid reaction kinetics under microwave conditions.
- Minimal decomposition of the naphthalene moiety.
Multi-Step Synthesis via Malonic Ester Intermediates
Adapted from a patented pyrazine synthesis, this approach constructs the pyrazine ring with pre-installed substituents.
Stepwise Procedure:
- Malonic Ester Formation :
- React 2,6-dichloropyrazine with diethyl malonate in THF using NaH as a base.
- Intermediate : 2-(6-Chloropyrazin-2-yl)malonic acid diethyl ester.
- Decarboxylation :
- Naphthalene Incorporation :
- Final Amination :
Key Advantages :
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | Reflux, NH₃ pressure | ~70% | High selectivity, scalable | Requires high-pressure equipment |
| Aminodehalogenation | Microwave, 140°C | 65–78% | Fast, minimal side reactions | Specialized microwave reactor needed |
| Malonic Ester Pathway | Multi-step, Pd catalysis | 50–60% | Flexible substituent introduction | Low yield, costly catalysts |
Critical Considerations
- Regioselectivity : The electron-withdrawing chlorine atom directs substitution to the para position, ensuring consistent product formation.
- Purification : Chromatography or recrystallization (e.g., from ethanol/water) is essential due to the compound’s moderate solubility.
- Stability : The methoxynaphthalene group is sensitive to strong acids/bases; neutral pH conditions are recommended during synthesis.
Industrial-Scale Production
Wuxi Kehua Biological Technology Co., Ltd. (China) lists 6-chloro-3-(2-methoxynaphthalen-1-yl)pyrazin-2-amine as a catalog product, suggesting optimized large-scale protocols. Key industrial steps likely involve:
- Continuous-flow reactors for ammonolysis.
- Automated crystallization systems for high-purity isolation.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(2-methoxynaphthalen-1-yl)pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding naphthoquinone derivatives.
Reduction: Formation of 3-(2-methoxynaphthalen-1-yl)pyrazin-2-amine.
Substitution: Formation of 6-substituted pyrazin-2-amine derivatives.
Scientific Research Applications
6-Chloro-3-(2-methoxynaphthalen-1-yl)pyrazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 6-Chloro-3-(2-methoxynaphthalen-1-yl)pyrazin-2-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as a kinase inhibitor, interfering with cell signaling pathways involved in disease progression .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The substitution pattern on the pyrazine ring critically determines the electronic and steric properties of these compounds. Below is a comparative analysis with structurally related pyrazin-2-amines:
Key Observations :
- Steric Effects : The methoxynaphthalene group in the target compound introduces significant steric hindrance compared to smaller substituents like dichlorophenyl or thioether-linked groups. This may reduce reactivity in further functionalization reactions .
- Electronic Effects : The methoxy group donates electron density via resonance, countering the electron-withdrawing effect of the chloro substituent. In contrast, dichlorophenyl or thioether groups enhance electron deficiency .
Physicochemical Properties
| Property | This compound | 6-Chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine |
|---|---|---|
| Molecular Weight | ~335 g/mol | ~274 g/mol |
| LogP (Predicted) | ~3.5 (highly lipophilic) | ~2.8 |
| Solubility | Low in aqueous buffers | Moderate in DMSO |
Biological Activity
6-Chloro-3-(2-methoxynaphthalen-1-yl)pyrazin-2-amine is a heterocyclic compound featuring a pyrazine ring, a chloro substituent, and a methoxynaphthalene moiety. This unique structure suggests potential for diverse biological activities, particularly in medicinal chemistry. The compound's reactivity is enhanced by the chloro group and the presence of the amine group, which can engage in various chemical interactions.
The molecular formula of this compound is , with a molecular weight of 285.73 g/mol. Key predicted properties include:
- Boiling Point : 422.5 ± 40.0 °C
- Density : 1.338 ± 0.06 g/cm³
- pKa : 0.36 ± 0.10
| Property | Value |
|---|---|
| Molecular Formula | C15H12ClN3O |
| Molecular Weight | 285.73 g/mol |
| Boiling Point | 422.5 ± 40.0 °C |
| Density | 1.338 ± 0.06 g/cm³ |
| pKa | 0.36 ± 0.10 |
The biological activity of this compound can be attributed to its ability to interact with various biological targets through mechanisms such as:
- Electrophilic Substitution : The pyrazine ring can undergo electrophilic substitution reactions, particularly at positions ortho or para to existing substituents.
- Nucleophilic Substitution : The chloro group can act as a leaving group, facilitating further functionalization.
- Protonation and Nucleophilic Attacks : The amine group can engage in protonation, enhancing its reactivity and interaction with biological molecules.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
A study highlighted that derivatives of similar compounds showed significant antibacterial activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). Specifically, some derivatives demonstrated submicromolar activity against these pathogens, indicating potential for therapeutic applications in treating resistant infections .
Anticancer Activity
Similar compounds have been shown to possess anticancer properties, with mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines:
- Compounds with structural similarities demonstrated IC50 values ranging from submicromolar to micromolar levels against various cancer cell lines, including breast and colon cancers .
Case Studies
- Antimicrobial Efficacy : A series of studies on pyrazine derivatives revealed that certain compounds exhibited higher efficacy than standard antibiotics like ampicillin and rifampicin, particularly against resistant strains .
- Cytotoxicity Assessment : In vitro studies indicated that some derivatives had minimal cytotoxic effects on primary mammalian cell lines while maintaining high antibacterial efficacy .
Comparison with Related Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Chloro-pyrazin-2-amines | Pyrazine core with various substitutions | Known for anticancer activity |
| 3-Amino-N-(naphthalen-1-YL)-pyrazin-2-amines | Similar naphthalene attachment | Exhibits neuroprotective effects |
| 4-Methyl-pyrazinamines | Methyl substitution on pyrazine | Enhanced lipophilicity leading to better cellular uptake |
| 5-Nitro-pyrazinamines | Nitro group substitution | Known for antibacterial properties |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
